4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
Description
This compound is a highly branched aromatic aldehyde featuring a central benzene ring substituted with three 4-formylphenyl groups and two 2,4,6-trimethylphenyl groups arranged symmetrically. Its complex structure confers unique physicochemical properties, including high molecular weight, steric hindrance, and multiple reactive aldehyde moieties. These characteristics make it a candidate for advanced applications such as covalent organic frameworks (COFs), polymer crosslinking, or catalysis. Structural analysis of such compounds often employs programs like SHELX for crystallographic refinement .
Properties
IUPAC Name |
4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38O4/c1-27-41(37-15-7-33(23-47)8-16-37)29(3)45(30(4)42(27)38-17-9-34(24-48)10-18-38)46-31(5)43(39-19-11-35(25-49)12-20-39)28(2)44(32(46)6)40-21-13-36(26-50)14-22-40/h7-26H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTSXCRJKLOHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C=O)C)C5=CC=C(C=C5)C=O)C)C)C6=CC=C(C=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction of appropriate aromatic aldehydes with suitable quaterphenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and sensors.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5’,5’‘-Bis(4-formylphenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarbaldehyde involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the compound’s aromatic core can engage in π-π interactions, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural complexity; exact value requires experimental validation.
Key Findings:
Reactivity :
- The target compound’s multiple aldehyde groups enable nucleophilic addition reactions, making it suitable for forming covalent networks. In contrast, 4-hydroxy-3,5-dimethoxybenzaldehyde’s hydroxyl and methoxy groups favor hydrogen bonding and electrophilic substitution .
- Steric hindrance from the trimethylphenyl groups in the target compound may slow reaction kinetics compared to simpler derivatives.
Solubility: The target compound’s high molecular weight and hydrophobic trimethylphenyl groups reduce solubility in polar solvents. This contrasts with 4-hydroxy-3,5-dimethoxybenzaldehyde, which exhibits moderate solubility in ethanol or acetone due to its polar substituents .
Applications: The target compound’s structural rigidity and aldehyde density align with COF design principles, whereas 4-fluoro-2-nitrophenol’s nitro and fluoro groups are leveraged in agrochemical synthesis .
Biological Activity
4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is a complex organic compound notable for its unique structural properties and potential biological activities. This compound is characterized by multiple formyl groups and a quaterphenyl core, which may contribute to its reactivity and versatility in various biological applications.
Structural Characteristics
The compound has a molecular formula of and features a quaterphenyl structure with several trimethyl and formyl substituents. The presence of these functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C46H38O4 |
| Molecular Weight | 686.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the aromatic core can engage in π-π interactions that may influence binding affinity and specificity towards target molecules.
Antitumor Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzaldehyde have shown promise against breast cancer and leukemia cell lines.
- Case Study : A study evaluated the effects of structurally related compounds on cancer cell lines. The most active compound demonstrated an IC50 value of 900 nM against the CCRF-CEM leukemia cell line, suggesting that modifications to the formyl and trimethyl groups could enhance biological efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways.
- Example : Inhibitors targeting 17β-HSD Type 3 have been synthesized and evaluated for their biological activity. The most potent inhibitors in this class exhibited IC50 values in the nanomolar range .
Comparative Analysis
Comparative studies highlight the unique properties of this compound relative to other similar compounds:
| Compound | Biological Activity | IC50 (nM) |
|---|---|---|
| This compound | Antitumor activity | TBD |
| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | Antileukemic activity | 900 |
| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | Inhibitor of 17β-HSD Type 3 | 700 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
